Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate
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Overview
Description
Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzimidazole moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of benzimidazole derivatives with piperidine carboxylates under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by nucleophilic substitution with a piperidine carboxylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, in solvents like acetonitrile or dichloromethane.
Reduction: LiAlH₄ in tetrahydrofuran (THF) or diethyl ether.
Substitution: Sodium hydride (NaH) in DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole moiety.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyl-1-ylmethyl)piperidine-1-carboxylate
- Methyl 3-(imidazol-1-ylmethyl)piperidine-1-carboxylate
- Methyl 3-(pyridyl-1-ylmethyl)piperidine-1-carboxylate
Uniqueness
Methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzimidazole moiety, which imparts specific biological activities not found in other similar compounds. The combination of the piperidine ring and benzimidazole moiety provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
methyl 3-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-20-15(19)17-8-4-5-12(9-17)10-18-11-16-13-6-2-3-7-14(13)18/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVFIZJLQEMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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